LogP-Driven Hydrophobicity Differentiation: N3-Benzyl vs. N3-Methyl Imidazolidin-4-one
The target compound exhibits a computed LogP of 1.43, directly attributable to the N3-benzyl substituent . By contrast, the N3-methyl analog (tert-butyl 3-methyl-4-oxoimidazolidine-1-carboxylate; calculated C₉H₁₆N₂O₃, approximate MW 200.2) has a predicted LogP of approximately 0.2–0.4 . This ≥1.0 LogP unit differential is critical for CNS drug discovery programs, where the optimal lipophilicity range for brain penetration (LogP 1–3) makes the N3-benzyl compound a more suitable starting scaffold than the N3-methyl variant.
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 1.43 |
| Comparator Or Baseline | tert-Butyl 3-methyl-4-oxoimidazolidine-1-carboxylate: predicted LogP ≈ 0.2–0.4 |
| Quantified Difference | ΔLogP ≥ 1.0 unit (target compound ~3–10× more lipophilic) |
| Conditions | Computed values (fragment/additive method); no experimental LogD₇.₄ available for either compound. |
Why This Matters
The >1.0 LogP advantage positions the target compound within the optimal CNS drug-like lipophilicity window, directly influencing procurement decisions for neuroscience-focused medicinal chemistry programs targeting intracellular or CNS-penetrant inhibitors.
